N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine

Description

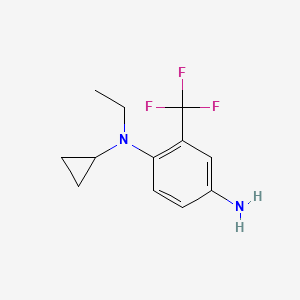

N1-Cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine is a substituted benzene-1,4-diamine derivative featuring a cyclopropyl and ethyl group on the N1 nitrogen atom, along with a trifluoromethyl (-CF₃) substituent at the 2-position of the aromatic ring. This compound belongs to a class of molecules where the N1 and N4 positions are modified to tune physicochemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropyl ring introduces steric and electronic effects that may influence binding to biological targets .

Properties

Molecular Formula |

C12H15F3N2 |

|---|---|

Molecular Weight |

244.26 g/mol |

IUPAC Name |

1-N-cyclopropyl-1-N-ethyl-2-(trifluoromethyl)benzene-1,4-diamine |

InChI |

InChI=1S/C12H15F3N2/c1-2-17(9-4-5-9)11-6-3-8(16)7-10(11)12(13,14)15/h3,6-7,9H,2,4-5,16H2,1H3 |

InChI Key |

RUSATPWVANGAKA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1CC1)C2=C(C=C(C=C2)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine typically involves multi-step organic reactions. One common route starts with the nitration of 2-(trifluoromethyl)aniline to introduce nitro groups at the desired positions. This is followed by reduction to convert the nitro groups to amines. The final step involves the alkylation of the amine groups with cyclopropyl and ethyl halides under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of more efficient catalysts and solvents to enhance yield and purity. Safety and environmental considerations are also paramount, necessitating the use of closed systems and proper waste management protocols.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine can undergo various chemical reactions, including:

Oxidation: The amine groups can be oxidized to nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

Reduction: The compound can be reduced to form corresponding amines or alcohols under hydrogenation conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, nitric acid, or potassium permanganate.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

Mechanism of Action

The mechanism by which N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The cyclopropyl and ethyl groups may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

*Estimated based on molecular formula.

Physicochemical Properties

- Lipophilicity : The cyclopropyl group in the target compound increases rigidity and slightly enhances lipophilicity compared to linear alkyl chains (e.g., butyl in ). However, it remains less lipophilic than benzyl-substituted derivatives () .

- Solubility : Dimethyl-substituted analogues () exhibit higher aqueous solubility due to reduced steric bulk, whereas bulky substituents (e.g., benzyl) favor organic solvent solubility .

- Synthetic Complexity : Cyclopropyl-containing derivatives may require specialized synthetic routes (e.g., cyclopropanation reactions), while benzyl/alkyl analogues are synthesized via standard alkylation protocols .

Pharmacological Potential

- SIRT2 Inhibition : Bisbenzylidene derivatives () show SIRT2 inhibition, highlighting the scaffold’s versatility. Substituent polarity and steric effects modulate potency .

Biological Activity

N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine is a complex organic compound notable for its unique molecular structure, which includes a cyclopropyl group, an ethyl group, and a trifluoromethyl substituent on a benzene ring. This compound belongs to the class of aromatic amines and is recognized for its potential applications in medicinal chemistry and materials science. The trifluoromethyl group is particularly significant as it often enhances the biological activity of compounds, increasing their lipophilicity and metabolic stability.

Chemical Structure

The molecular formula of this compound is , with a molar mass of approximately 244.26 g/mol. The structural features are summarized in the following table:

| Property | Details |

|---|---|

| Molecular Formula | |

| Molar Mass | 244.26 g/mol |

| CAS Number | 1179763-06-4 |

| Key Functional Groups | Cyclopropyl, Ethyl, Trifluoromethyl |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The exact synthetic routes may vary based on desired yield and purity. Common methods include:

- Formation of the Trifluoromethyl Group : Utilizing trifluoromethylating agents.

- Cyclopropyl Group Introduction : Employing cyclopropanation techniques.

- Final Amine Formation : Through reductive amination processes.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains.

- Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth in various cancer cell lines.

Case Studies

Several studies have explored the biological activity of related compounds:

- Antimicrobial Studies : A study evaluated the antimicrobial activity of trifluoromethyl-substituted benzene derivatives against Staphylococcus aureus and Escherichia coli, demonstrating enhanced efficacy due to the trifluoromethyl group.

- Anticancer Research : Investigations into structurally similar compounds have reported moderate to significant anticancer activity against renal and breast cancer cell lines .

- Pharmacokinetics : Studies focusing on the pharmacokinetics of similar compounds indicate that the presence of fluorinated groups can improve bioavailability and metabolic stability, making them suitable candidates for drug development .

Interaction Studies

Interaction studies involving this compound focus on its binding affinities with various biological targets. These studies are crucial for assessing pharmacodynamics and pharmacokinetics:

- Binding Affinity Assessments : Evaluating how well the compound interacts with specific proteins or enzymes related to disease pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.